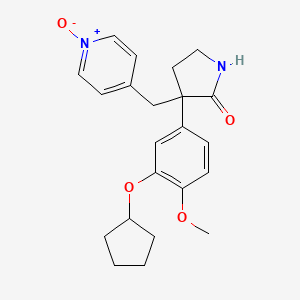
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring substituted with a pyrrolidinyl group, which is further substituted with a cyclopentyloxy and methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine N-oxides and pyrrolidinyl derivatives, such as:
- Pyridine, 3-methyl-, 1-oxide
- Pyridine, 4-methyl-, 1-oxide
- 3-(Cyclopentyloxy)-4-methoxyphenyl derivatives .
Uniqueness
What sets 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyclopentyloxy and methoxyphenyl groups enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(1-oxidopyridin-1-ium-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-6-17(14-20(19)28-18-4-2-3-5-18)22(10-11-23-21(22)25)15-16-8-12-24(26)13-9-16/h6-9,12-14,18H,2-5,10-11,15H2,1H3,(H,23,25) |
Clé InChI |
PSGLYQZWECIEDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCNC2=O)CC3=CC=[N+](C=C3)[O-])OC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


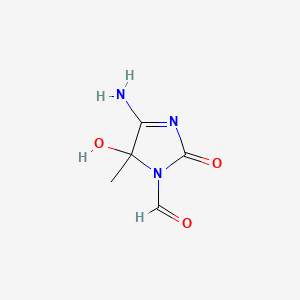
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
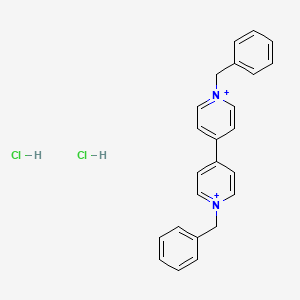
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
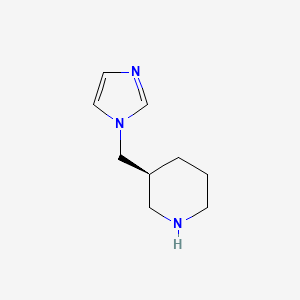
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
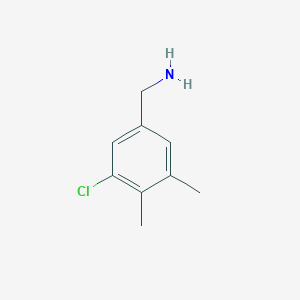


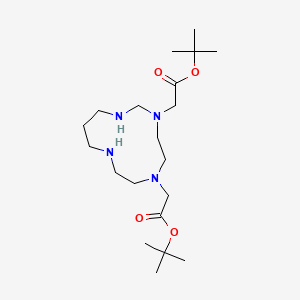
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
